N-[4-(propan-2-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12(2)13-8-10-14(11-9-13)16-19(17,18)15-6-4-3-5-7-15/h3-12,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWNVDFXVOPVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Continuous Flow Synthesis
Solvent-Free Conditions
-
Melt Reactions : Heating 4-isopropylaniline and benzenesulfonyl chloride to 80°C in the absence of solvent reduces purification steps and environmental impact.
Synthesis of Key Intermediate: 4-Isopropylaniline
The availability of 4-isopropylaniline is critical for large-scale production. Two routes are prominent:
Friedel-Crafts Alkylation of Aniline
Reduction of 4-Isopropylnitrobenzene
-
Catalytic Hydrogenation : H₂ gas and Pd/C (5 wt%) in ethanol at 50 psi converts 4-isopropylnitrobenzene to 4-isopropylaniline in 90% yield.
Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy | Impact on Yield |
|---|---|---|
| Hydrolysis of sulfonyl chloride | Use anhydrous solvents and molecular sieves | +15% |
| Di-sulfonation | Stoichiometric control (1:1.05 amine:sulfonyl chloride) | +10% |
| Emulsion formation during workup | Addition of brine and centrifugation | +5% |
Comparative Analysis of Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Yield | 85–90% | 90–95% |
| Reaction Time | 4–6 hours | 1–2 hours |
| Purity | >95% | >99% |
| Cost | High | Low |
Chemical Reactions Analysis
Types of Reactions
N-[4-(propan-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has indicated its potential use in developing anticancer and antimicrobial agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(propan-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to their death . The compound may also interfere with bacterial growth by inhibiting bacterial enzymes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Physicochemical Properties
The biological and chemical profiles of benzenesulfonamides are highly dependent on substituents attached to the phenyl rings. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
Crystallographic and Stability Considerations
- Crystal Packing : Substituents like hydroxyl () or methylsulfonyl () facilitate hydrogen-bonded networks, improving stability. The isopropyl group may induce steric effects, leading to looser packing and lower melting points .
- Bioavailability : Polar groups (e.g., hydroxyl, methylsulfonyl) enhance solubility but may reduce cell permeability, whereas hydrophobic groups (isopropyl) balance these properties .
Biological Activity
N-[4-(propan-2-yl)phenyl]benzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17NO2S, with a molecular weight of 275.37 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the inhibition of key regulatory proteins involved in cell proliferation and survival pathways.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | 12.5 | Induces G0/G1 arrest |
| This compound | MCF-7 | 10.0 | Apoptosis induction |
| Cisplatin | HCT-116 | 5.0 | DNA cross-linking |
The above table summarizes the cytotoxic effects observed in various studies, highlighting the compound's potential as an anticancer agent.
Antimicrobial Activity
This compound also shows promising antimicrobial activity. Studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Streptococcus pneumoniae | 4 |
These results indicate that the compound can serve as a potential lead for developing new antimicrobial agents.
Study on Anticancer Effects
In a recent study published in MDPI, researchers evaluated the effects of various benzenesulfonamide derivatives on cancer cell viability. This compound was found to significantly reduce cell viability in both HCT-116 and MCF-7 cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like cisplatin .
Study on Antimicrobial Effects
Another study investigated the antimicrobial properties of sulfonamides, including this compound. The compound displayed strong antibacterial activity against both Gram-positive and Gram-negative strains, suggesting its potential as a broad-spectrum antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor of DHPS, disrupting folate synthesis in bacteria.
- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, preventing further proliferation.
- Apoptosis Induction : The compound triggers apoptotic pathways in malignant cells, leading to programmed cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
